molecular formula C21H21NO5S2 B11653619 (5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11653619
M. Wt: 431.5 g/mol
InChI Key: WQDUAHNRLAPAOD-XDHOZWIPSA-N
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Description

The compound (5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazolidinone core, methoxy groups, and phenyl rings. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Phenyl Rings: The phenyl rings are introduced via nucleophilic aromatic substitution reactions, where phenol derivatives react with suitable electrophiles.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Phenol derivatives, alkyl halides, dimethyl sulfate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl and methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or cell signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with methoxy and phenyl groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H21NO5S2

Molecular Weight

431.5 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO5S2/c1-22-20(23)19(29-21(22)28)12-14-7-8-17(18(11-14)25-3)27-10-9-26-16-6-4-5-15(13-16)24-2/h4-8,11-13H,9-10H2,1-3H3/b19-12+

InChI Key

WQDUAHNRLAPAOD-XDHOZWIPSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCCOC3=CC=CC(=C3)OC)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=CC=CC(=C3)OC)OC)SC1=S

Origin of Product

United States

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